1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1856052-19-1
VCID: VC6180616
InChI: InChI=1S/C7H11FN2O/c1-11-6-7-2-4-10(9-7)5-3-8/h2,4H,3,5-6H2,1H3
SMILES: COCC1=NN(C=C1)CCF
Molecular Formula: C7H11FN2O
Molecular Weight: 158.176

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole

CAS No.: 1856052-19-1

Cat. No.: VC6180616

Molecular Formula: C7H11FN2O

Molecular Weight: 158.176

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole - 1856052-19-1

Specification

CAS No. 1856052-19-1
Molecular Formula C7H11FN2O
Molecular Weight 158.176
IUPAC Name 1-(2-fluoroethyl)-3-(methoxymethyl)pyrazole
Standard InChI InChI=1S/C7H11FN2O/c1-11-6-7-2-4-10(9-7)5-3-8/h2,4H,3,5-6H2,1H3
Standard InChI Key BITGWHZGSKWLJN-UHFFFAOYSA-N
SMILES COCC1=NN(C=C1)CCF

Introduction

PropertyValue for 1-(2-Fluoroethyl)-3-(methoxymethyl)-1H-pyrazoleValue for 4-Bromo Analog
Molecular FormulaC7H10FN2OC7H10BrFN2O
Molecular Weight (g/mol)172.17237.07
DensityNot reportedN/A
Boiling PointNot reportedN/A

Synthesis and Reaction Pathways

The synthesis of pyrazole derivatives typically involves 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes, as demonstrated in catalyst-free methodologies . For 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole, a plausible synthetic route includes:

  • Formation of the pyrazole core: Reacting a diazo compound (e.g., methyl diazoacetate) with a terminal alkyne under thermal conditions .

  • Introduction of substituents:

    • 2-Fluoroethyl group: Achieved via alkylation using 2-fluoroethyl bromide or tosylate.

    • Methoxymethyl group: Introduced through nucleophilic substitution or Mitsunobu reaction on a hydroxymethyl precursor.

A representative procedure from the literature involves heating trimethylsilyl diazomethane with alkynes at 80°C, yielding pyrazole derivatives in >90% purity after solvent evaporation . Purification methods such as column chromatography (cyclohexane/ethyl acetate) ensure high yields .

Physicochemical Properties

While experimental data for 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole are sparse, inferences from analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxymethyl group.

  • Stability: Fluorine’s electron-withdrawing effect enhances thermal stability compared to non-fluorinated analogs .

  • Spectroscopic Data:

    • 1H NMR: Expected signals at δ 3.3 ppm (methoxy protons), δ 4.6–5.0 ppm (fluorinated ethyl group), and δ 6.5–7.5 ppm (pyrazole ring protons) .

    • 13C NMR: Peaks near δ 160 ppm (C-F coupling) and δ 55 ppm (methoxy carbon).

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